2,3,5-Tribromodiphenyl ether
Overview
Description
2,3,5-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O. It belongs to the class of polybrominated diphenyl ethers, which are known for their use as flame retardants. This compound consists of two phenyl rings connected by an oxygen atom, with three bromine atoms attached to the phenyl rings. It is known for its stability and resistance to degradation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the phenyl rings .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The raw materials, including diphenyl ether and bromine, are fed into a reactor where the bromination reaction takes place. The reaction mixture is then purified through various separation techniques, such as distillation or crystallization, to obtain the final product with high purity. The industrial production methods are designed to be efficient and cost-effective while ensuring the safety and environmental compliance of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used for debromination reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of phenolic compounds and quinones.
Reduction: Debromination results in the formation of lower brominated diphenyl ethers or diphenyl ether itself.
Substitution: Substitution reactions yield various substituted diphenyl ethers, depending on the nucleophile used.
Scientific Research Applications
2,3,5-Tribromodiphenyl ether has several scientific research applications, including:
Environmental Analysis: It is used as a standard in environmental studies to monitor the presence and degradation of polybrominated diphenyl ethers in various matrices.
Flame Retardants: The compound is studied for its flame-retardant properties and its effectiveness in reducing flammability in materials such as plastics and textiles.
Toxicology Studies: Research is conducted to understand the toxicological effects of this compound on living organisms and its potential impact on human health.
Material Science: It is used in the development of new materials with enhanced fire resistance and stability .
Mechanism of Action
The mechanism of action of 2,3,5-Tribromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can undergo debromination, leading to the formation of reactive intermediates that can interact with cellular components. It has been shown to affect various molecular targets, including enzymes and receptors, leading to oxidative stress, disruption of cellular signaling pathways, and potential endocrine-disrupting effects .
Comparison with Similar Compounds
Similar Compounds
2,3’,5’-Tribromodiphenyl ether: Similar in structure but with different bromine atom positions.
2,4,6-Tribromodiphenyl ether: Another tribrominated diphenyl ether with bromine atoms at different positions.
Pentabromodiphenyl ether: Contains five bromine atoms and is used as a flame retardant
Uniqueness
2,3,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its stability and resistance to degradation make it particularly useful in applications requiring long-term performance and reliability .
Properties
IUPAC Name |
1,2,5-tribromo-3-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLKDAUZRXBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879858 | |
Record name | BDE-23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-16-6 | |
Record name | 2,3,5-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D420646JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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